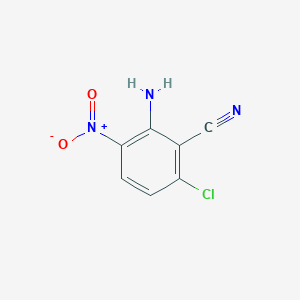

2-amino-6-chloro-3-nitrobenzonitrile

Description

BenchChem offers high-quality 2-amino-6-chloro-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-chloro-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTGWWMZIOEBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460855 | |

| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333459-71-5 | |

| Record name | 2-amino-6-chloro-3-nitro-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of novel derivatives from 2-amino-6-chloro-3-nitrobenzonitrile

Topic: Synthesis of Novel Derivatives from 2-Amino-6-chloro-3-nitrobenzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Privileged" Scaffold

2-Amino-6-chloro-3-nitrobenzonitrile (CAS: 24819-44-7 typically, though isomers vary) represents a highly functionalized "privileged scaffold" in medicinal chemistry. Its utility stems from its dense array of orthogonal reactive handles, allowing for the rapid generation of diverse heterocycles, particularly quinazolines , benzimidazoles , and quinoxalines .[1]

This guide details the synthetic exploitation of this scaffold. Unlike simple aromatics, the electronic push-pull system created by the electron-withdrawing nitro (-NO

Structural Anatomy & Reactivity Profiling

To synthesize novel derivatives effectively, one must first understand the electronic landscape of the molecule.[1]

2.1 Electronic Activation Analysis

-

The C6-Chlorine (The "Warhead"): The chlorine atom at position 6 is the most reactive site for nucleophilic attack. It is activated by two powerful electron-withdrawing groups (EWGs):[1]

-

Ortho-effect: The Cyano group at C1 withdraws electron density inductively and mesomerically.

-

Para-effect: The Nitro group at C3 withdraws electron density via resonance.

-

Consequence: The C6 position is highly susceptible to Nucleophilic Aromatic Substitution (

) by amines, thiols, or alkoxides under mild conditions [1].[1]

-

-

The C1-Cyano / C2-Amino Motif: This 1,2-bifunctional arrangement is the classic precursor for quinazoline formation. The nitrile carbon is electrophilic and can be attacked by ammonia or amidines.

-

The C2-Amino / C3-Nitro Motif: Reduction of the nitro group yields a vicinal diamine (1,2-diaminobenzene derivative), the obligate precursor for benzimidazoles (via condensation with aldehydes/acids) or quinoxalines (via condensation with 1,2-dicarbonyls).[1]

2.2 Reactivity Map (Visualization)

Figure 1: Reactivity map highlighting the orthogonal reactive sites. The C6-Cl is the primary site for introducing side-chain diversity via

Core Synthetic Workflows

The following workflows describe the three primary derivative classes accessible from this scaffold.

3.1 Pathway A:

Functionalization (The "Diversity First" Strategy)

This is the most common route for kinase inhibitor synthesis. The chlorine is displaced before cyclization to introduce solubility-enhancing groups (e.g., morpholine, piperazine).[1]

-

Mechanism: Addition-Elimination (

).[1] -

Conditions: Mild base (DIPEA or

), polar aprotic solvent (DMF, DMSO, or NMP).[1] -

Temperature: Often proceeds at RT; sterically hindered amines may require 60°C.[1]

3.2 Pathway B: Quinazoline Synthesis

Direct cyclization utilizing the nitrile and aniline.

-

Reagent: Formamidine acetate (for 4-aminoquinazolines) or DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]

-

Mechanism: The exocyclic amine attacks the electrophilic reagent, followed by intramolecular nucleophilic attack on the nitrile carbon.

3.3 Pathway C: Nitro Reduction & Imidazole Formation

-

Step 1 (Reduction): Selective reduction of -NO

to -NH-

Caution: Standard hydrogenation (H

, Pd/C) can sometimes reduce the nitrile to a benzylamine.[1] -

Recommendation: Use Iron powder/Ammonium Chloride or Tin(II) Chloride to reduce the nitro group while sparing the nitrile [2].

-

-

Step 2 (Cyclization): The resulting vicinal diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids.[1]

3.4 Synthetic Decision Tree

Figure 2: Step-wise synthesis flow. The "Diversity First" approach (Step 1) is recommended to avoid side reactions during cyclization.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) are mandatory.[1]

Protocol 1:

Displacement of C6-Chloride

Objective: Synthesize 2-amino-6-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

).[1] -

Solvation: Dissolve 2-amino-6-chloro-3-nitrobenzonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). The solution should be yellow/orange.

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq) via syringe.[1]

-

Nucleophile Addition: Add N-methylpiperazine (1.2 eq) dropwise.

-

Observation: A color change (often deepening to red/orange) indicates the formation of the Meisenheimer complex.

-

-

Reaction: Stir at Room Temperature for 4 hours.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group without affecting the nitrile.

-

Setup: 250 mL RBF with reflux condenser.

-

Mixture: Suspend the nitro-intermediate (from Protocol 1) in Ethanol/Water (4:1 ratio, 50 mL).

-

Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (

) (5.0 eq). -

Reaction: Heat to 80°C (Reflux) with vigorous stirring for 2-6 hours.

-

Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. The diamine is often oxidation-sensitive (turns dark in air); proceed immediately to cyclization.[1]

Data Summary & Troubleshooting

5.1 Solvent & Reagent Compatibility Table

| Reaction Type | Recommended Solvent | Base/Catalyst | Temp | Common Pitfalls |

| DMF, DMSO, NMP | DIPEA, | 25-60°C | Protic solvents (MeOH) can lead to side-product ethers (OMe displacement) if alkoxides are present.[1] | |

| Nitro Reduction | EtOH/H2O, MeOH | Fe/NH4Cl, SnCl2 | 80°C | Hydrogenation (Pd/C) may reduce the Nitrile to |

| Quinazoline Cyclization | 2-Methoxyethanol, Toluene | HOAc (cat), TSA | 110°C | Incomplete cyclization; requires high temp.[1] |

5.2 Troubleshooting Guide

-

Problem:

reaction is sluggish.-

Root Cause:[1][3][4][6][7][8] The amine nucleophile might be sterically hindered, or the solvent is not polar enough to stabilize the transition state.

-

Solution: Switch to DMSO (higher dielectric constant) or add a catalytic amount of KI (Finkelstein-like activation, though less relevant for Cl, it can help).[1] Increase temp to 80°C.

-

-

Problem: Loss of Nitrile during reduction.

-

Problem: Product is water-soluble during workup.

References

-

Nucleophilic Arom

) Mechanisms: -

Chemoselective Reduction of Nitro Groups

-

Beletskaya, I. P., & Cheprakov, A. V.[1] "Selective reduction of nitroarenes." Chemical Reviews.

- Context: Validates Fe/NH4Cl as the standard for sparing nitriles.

-

-

Quinazoline Synthesis from 2-Aminobenzonitriles

-

Specific Scaffold Reactivity (Patents/Applications)

-

Relevant to EGFR inhibitor synthesis (e.g., Gefitinib/Erlotinib analogs often start from similar quinazoline cores).[1]

-

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Introduction: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide to 2-amino-6-chloro-3-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

2-amino-6-chloro-3-nitrobenzonitrile is a highly functionalized aromatic compound poised as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a nitrile (-C≡N). The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro, chloro, and nitrile groups imparts a unique reactivity profile. This guide offers a comprehensive overview of its properties, a plausible synthetic route, its key chemical transformations, and its potential as a scaffold for the development of novel therapeutic agents. While direct biological studies on this specific molecule are not widely published, its utility can be inferred from the extensive chemistry of related 2-aminobenzonitrile derivatives, which are recognized as "privileged scaffolds" in drug discovery.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is foundational for its use in a research setting.

Table 1: Physicochemical and Safety Data for 2-amino-6-chloro-3-nitrobenzonitrile and Related Compounds

| Property | Value/Information | Source |

| IUPAC Name | 2-amino-6-chloro-3-nitrobenzonitrile | - |

| CAS Number | 333459-71-5 | [2][3] |

| Molecular Formula | C₇H₄ClN₃O₂ | - |

| Molecular Weight | 197.58 g/mol | |

| Appearance | Expected to be a yellow or light brown solid, typical for nitroaromatic compounds. | [4] |

| Melting Point | Not explicitly reported; related compounds like 2-amino-6-chlorobenzonitrile melt at 132-138°C[4] and 2-amino-3-chloro-5-nitrobenzonitrile melts at 183-187°C. | - |

| Solubility | Likely has low water solubility.[5] Soluble in organic solvents like DMSO, DMF, and ethanol.[6][7] | - |

| Hazard Summary | Toxic if swallowed and harmful in contact with skin.[5][8] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[9] | - |

Handling and Safety Precautions

As a nitroaromatic amine derivative, 2-amino-6-chloro-3-nitrobenzonitrile must be handled with appropriate care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][8] A dust mask or respirator is recommended when handling the solid.

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5][10]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Rinse immediately with plenty of water and seek medical advice.[5]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[5][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[8][10] Keep the container tightly closed.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[5][8]

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The directing effects of the substituents on the starting material are crucial. The amino group is a powerful ortho-, para-director and activating group. The chloro group is a weak deactivator but also an ortho-, para-director. The nitrile group is a meta-director and a strong deactivator. The combined effect strongly favors substitution at the positions ortho and para to the amino group. The position para to the amino group (C4) is sterically unhindered. The position ortho to the amino group (C3) is also activated. Given the electronic activation by the amino group, nitration is expected to occur at the C3 or C5 position. The formation of the 3-nitro isomer is a plausible outcome.

Caption: Proposed synthesis of 2-amino-6-chloro-3-nitrobenzonitrile via electrophilic nitration.

Experimental Protocol: Electrophilic Nitration

This protocol is a representative procedure adapted from standard nitration methods for substituted anilines.[11]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10 mmol of 2-amino-6-chlorobenzonitrile.[4][12]

-

Dissolution: Carefully add 20 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain an internal temperature below 10°C. Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 10 mmol (0.45 mL) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material over 30 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition to minimize the formation of undesired isomers and side products.[11]

-

Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-amino-6-chloro-3-nitrobenzonitrile.

Chemical Reactivity and Synthetic Utility

The true value of 2-amino-6-chloro-3-nitrobenzonitrile lies in the differential reactivity of its functional groups, allowing for a stepwise and selective modification to build molecular complexity.

Key Chemical Transformations

Caption: Key reaction pathways for 2-amino-6-chloro-3-nitrobenzonitrile and its derivatives.

-

Reduction of the Nitro Group: The selective reduction of the nitro group to a primary amine is a pivotal transformation. This creates a vicinal diamine system, a key precursor for many heterocyclic structures.

-

Causality: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this conversion and are often preferred because they are less likely to reduce the nitrile group compared to high-pressure catalytic hydrogenation.[13][14] Catalytic hydrogenation with Pd/C can also be used, but conditions must be carefully controlled to avoid over-reduction of the nitrile.[14] The resulting 2,3-diamino-6-chlorobenzonitrile is a powerful building block.

-

-

Reactions of the Nitrile Group: The cyano group is a versatile functional handle.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid.[15] This introduces a new reactive site for amide coupling or other transformations. Partial hydrolysis can yield the corresponding amide.[15]

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).[15] This transformation adds a flexible linker to the aromatic core.

-

-

Cyclization and Heterocycle Formation: The primary utility of the 2-aminobenzonitrile scaffold is in the synthesis of fused heterocyclic systems.[1]

-

Mechanism: After the reduction of the nitro group to form a 1,2-diamine, this intermediate can readily undergo condensation and cyclization reactions with various electrophiles (e.g., aldehydes, ketones, carboxylic acids, or their derivatives) to form five- or six-membered heterocyclic rings, such as benzimidazoles or pyrazines.

-

Potential Applications in Drug Discovery

The structural motifs accessible from 2-amino-6-chloro-3-nitrobenzonitrile are prevalent in a wide range of biologically active molecules. The strategic placement of chloro, amino, and nitro groups provides handles for tuning the steric and electronic properties of derivative compounds, which is essential for optimizing drug-target interactions.

From Scaffold to Therapeutic Areas

Caption: Logical progression from the core scaffold to potential therapeutic applications.

-

Anticancer Agents: The 2-aminobenzonitrile core is instrumental in synthesizing quinazoline derivatives.[1] The 2,4-diaminoquinazoline structure is found in several FDA-approved kinase inhibitors used in cancer therapy, such as Gefitinib.[1] Derivatives of 2-chloro-5-nitrobenzonitrile have also shown potent growth inhibition against various cancer cell lines.[16]

-

Antimicrobial Agents: Heterocyclic systems derived from substituted aromatic amines are well-known for their antibacterial and antifungal properties.[17] For example, 2-amino-3-chlorobenzoic acid, a related compound, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[18]

-

Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as highly potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and depression.[19] The nitro group is a common feature in this class of inhibitors.

Conclusion

2-amino-6-chloro-3-nitrobenzonitrile represents a synthetically valuable and strategically designed chemical intermediate. Its dense functionalization allows for a diverse range of chemical transformations, including selective nitro reduction, nitrile manipulation, and cyclization reactions. This versatility makes it an ideal starting point for constructing libraries of complex heterocyclic compounds, particularly those based on quinazoline, benzimidazole, and benzothiazole scaffolds. These core structures are of significant interest in medicinal chemistry, with established roles in anticancer, antimicrobial, and CNS-active agents. This guide provides the foundational knowledge for researchers and drug development professionals to harness the synthetic potential of this powerful building block in the pursuit of novel therapeutics.

References

-

U.S. Environmental Protection Agency. (2025, October 15). 2-amino-6-chloro-3-nitro-benzonitrile - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-amino-6-chloro-3-nitro-benzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Australian Government Department of Health. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.

-

ResearchGate. (2025, August 9). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

- Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

- MDPI. (2025, October 15). Selected β-, β- and β-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules.

- TSI Journals. (2009). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES.

- MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

- Cosmetic Ingredient Review. (2012, August 28). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.

- PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem.

- PMC. (n.d.). 2-Amino-3-chloro-5-nitrobenzamide. Acta Crystallographica Section E.

- Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. 2-Amino-6-chlorobenzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-アミノ-6-クロロベンゾニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. tsijournals.com [tsijournals.com]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Potential Applications of 2-Amino-6-chloro-3-nitrobenzonitrile in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-6-chloro-3-nitrobenzonitrile is a multifaceted chemical entity poised for significant applications in medicinal chemistry. Its architecture, featuring a strategically substituted benzene ring with four distinct functional groups—amino, chloro, nitro, and nitrile—offers a rich landscape for chemical modification and derivatization. This guide provides a senior application scientist's perspective on leveraging this scaffold's inherent reactivity and electronic properties. We will explore its potential as a versatile starting material for synthesizing privileged heterocyclic systems, designing targeted covalent and non-covalent inhibitors, developing hypoxia-activated prodrugs, and discovering novel antimicrobial agents. Each potential application is grounded in established medicinal chemistry principles, supported by detailed hypothetical experimental protocols, and visualized through structured diagrams to provide a comprehensive and actionable resource for drug discovery programs.

The Molecular Architecture: A Convergence of High-Value Pharmacophoric Features

The therapeutic potential of 2-amino-6-chloro-3-nitrobenzonitrile stems from the unique interplay of its constituent functional groups. Understanding the role of each is critical to designing rational drug discovery campaigns.

-

The 2-Aminobenzonitrile Core: This structural motif is a privileged scaffold, particularly renowned for its utility in constructing fused heterocyclic systems like quinazolines and pyrimidines.[1] The ortho-disposition of the nucleophilic amino group and the electrophilic nitrile group facilitates a variety of cyclization reactions, providing rapid access to chemical frameworks at the heart of numerous approved drugs.[1] Aminonitriles themselves are recognized as pharmacologically interesting bioactive compounds with reported antimicrobial and antitumor activities.[2]

-

The Nitro Group (–NO2): As a potent electron-withdrawing group, the nitro functionality significantly influences the molecule's electronic properties and reactivity.[3] In medicinal chemistry, it is a double-edged sword; while sometimes flagged as a potential toxicophore due to metabolic liabilities, it is also a key feature in many successful drugs.[4] Its value lies in its capacity for bioreductive activation, forming the basis of hypoxia-activated prodrugs for cancer therapy and a range of antibacterial and antiparasitic agents.[4][5]

-

The Chloro Group (–Cl): Halogenation is a time-tested strategy in drug design. The chlorine atom can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and engage in specific halogen bonding interactions within protein binding pockets.[6][7] Its presence on the ring can significantly modulate the physicochemical properties and overall biological activity of derivative compounds.[6]

-

The Nitrile Group (–CN): The nitrile is a versatile and metabolically robust functional group.[8] It is sterically small yet highly polar, often serving as a bioisostere for carbonyls or hydroxyl groups by acting as a strong hydrogen bond acceptor.[8][9] This feature is crucial for anchoring ligands into protein active sites, as seen in numerous kinase inhibitors.[8][9] Furthermore, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, a strategy gaining significant traction in drug discovery.[10]

Strategic Application I: A Gateway to Privileged Heterocyclic Scaffolds

The most immediate and powerful application of 2-amino-6-chloro-3-nitrobenzonitrile is as a precursor for complex heterocyclic systems, particularly quinazolines, which are central to many anticancer agents.

Rationale: Synthesis of Substituted Quinazolinones

The 2-aminobenzonitrile moiety can readily undergo cyclization with one-carbon synthons. For example, reaction with formic acid or its equivalents can yield quinazolinone derivatives. The chloro and nitro substituents of the starting material become integral features of the final heterocyclic core, providing vectors for further diversification or for direct interaction with a biological target.

Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinazolin-4(3H)-one

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloro-3-nitrobenzonitrile (1.0 eq).

-

Reagent Addition: Add formamide (20 eq) to the flask.

-

Reaction Conditions: Heat the mixture to 150-160 °C and maintain for 4-6 hours.

-

Causality: At high temperatures, formamide serves as both the solvent and the source of the C4-carbon and N3-nitrogen of the quinazolinone ring via a cyclocondensation reaction.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates completion.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess formamide.

-

Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield the pure 6-chloro-7-nitroquinazolin-4(3H)-one.

Visualization: Synthetic Pathway to Quinazolinone Core

Caption: Synthesis of a substituted quinazolinone from 2-amino-6-chloro-3-nitrobenzonitrile.

Strategic Application II: Designing Kinase Inhibitors

The structural motifs accessible from 2-amino-6-chloro-3-nitrobenzonitrile are highly relevant to the design of protein kinase inhibitors, a cornerstone of modern oncology.

Rationale: Targeting the ATP-Binding Site

Many successful kinase inhibitors, such as Gefitinib, utilize a quinazoline scaffold to mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The nitrile group itself is a powerful hydrogen bond acceptor and is featured in many approved drugs.[8] By functionalizing the amino group and leveraging the electronic properties of the chloro and nitro substituents, a library of derivatives can be created to optimize binding affinity and selectivity for a target kinase.

Drug Development Workflow: From Scaffold to Lead Compound

A rational workflow for developing kinase inhibitors from this scaffold would involve several key stages, from initial library synthesis to biological evaluation.

-

Library Synthesis: The amino group of the core scaffold can be acylated or alkylated with a diverse set of building blocks to probe different regions of the kinase active site.

-

In Vitro Kinase Assay: The synthesized library is screened against a target kinase (e.g., EGFR, VEGFR) to determine IC₅₀ values and identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Hits are systematically modified to improve potency and selectivity. The chloro and nitro groups can be replaced or modified to fine-tune electronic and steric properties.

-

Cell-Based Assays: Potent compounds are advanced to cell-based assays to confirm their on-target activity and assess their ability to inhibit cancer cell proliferation.

Visualization: Kinase Inhibitor Development Workflow

Caption: A typical workflow for developing kinase inhibitors from the core scaffold.

Data Presentation: Hypothetical SAR Data for EGFR Inhibitors

| Compound ID | R-Group Modification (at Amino) | EGFR IC₅₀ (nM) |

| Parent-01 | -H | >10,000 |

| Analog-02 | -C(=O)CH₃ (Acetyl) | 8,500 |

| Analog-03 | -CH₂-Phenyl | 1,200 |

| Analog-04 | -CH₂-(3-chloro-4-fluoroaniline) | 95 |

| Analog-05 | (Cyclized Quinazoline Core) | 15 |

This table illustrates how systematic modification of the core scaffold could lead to a significant increase in potency against a target kinase.

Strategic Application III: Hypoxia-Activated Prodrugs for Solid Tumors

The presence of a nitroaromatic system is a strong indicator of potential utility in hypoxia-targeted cancer therapy.

Rationale: Bioreductive Activation in a Low-Oxygen Environment

Solid tumors often contain regions of severe oxygen deprivation (hypoxia). These regions are resistant to conventional radiation and chemotherapy. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are highly active in hypoxic conditions.[5] This reduction generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cell death specifically in the hypoxic tumor core.[11]

Experimental Protocol: Assessing Hypoxia-Selective Cytotoxicity (SRB Assay)

-

Cell Culture: Plate a human cancer cell line (e.g., HT-29 colon cancer) into two sets of 96-well plates and allow cells to attach overnight.

-

Hypoxic vs. Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 0.1% O₂) and the other in a standard normoxic incubator (21% O₂). Incubate for 4 hours to allow for oxygen equilibration.

-

Compound Treatment: Add serial dilutions of the test compound (derived from 2-amino-6-chloro-3-nitrobenzonitrile) to both sets of plates. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.

-

Cell Viability Measurement (SRB Assay):

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Wash away unbound dye and solubilize the bound dye with a Tris base solution.

-

Read the optical density at 510 nm using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ (concentration causing 50% growth inhibition) for the compound under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates selective activation.

Visualization: Mechanism of Bioreductive Activation

Caption: Bioreductive activation of a nitroaromatic prodrug under hypoxic conditions.

Strategic Application IV: Novel Antimicrobial Agents

Nitro-containing heterocycles and substituted benzonitriles have established pedigrees as antimicrobial agents.[11][12][13] The title compound serves as an excellent starting point for exploring new chemical space in this therapeutic area.

Rationale: Targeting Microbial-Specific Pathways

The unique combination of functional groups can be exploited to develop agents with activity against bacteria or fungi. For instance, derivatives of 2-chloro-5-nitrobenzoic acid, a close structural analog, have shown promising broad-spectrum antibacterial properties, including against methicillin-resistant Staphylococcus aureus (MRSA).[14] The mechanism could involve the bioreduction of the nitro group, similar to its anticancer effects, or interactions with specific microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of two-fold dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the microbial inoculum to each well of the plate. Include positive (microbe, no drug) and negative (medium only) controls. Seal the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Self-Validation: The clear growth in the positive control and lack of growth in the negative control validate the assay conditions.

-

Data Presentation: Hypothetical MIC Data for a Derivative Library

| Compound ID | Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| Parent-01 | (Core Scaffold) | >128 | >128 |

| Deriv-A | (Acylated Amino) | 64 | 128 |

| Deriv-B | (Alkylated Amino) | 16 | 64 |

| Deriv-C | (Cyclized Benzothiazole) | 4 | 32 |

| Ciprofloxacin | (Control Drug) | 0.5 | 0.015 |

This table demonstrates how derivatization can impart significant antimicrobial activity to the core scaffold.

Conclusion

2-Amino-6-chloro-3-nitrobenzonitrile is far more than a simple chemical intermediate; it is a strategically designed scaffold rich with potential for medicinal chemistry. Its functional groups provide multiple handles for synthetic manipulation, allowing for the creation of diverse molecular libraries. The inherent electronic and structural features of the core suggest high-value applications in the development of kinase inhibitors, hypoxia-activated prodrugs, and antimicrobial agents through the synthesis of novel heterocyclic systems. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the therapeutic potential of this promising molecule, transforming it from a catalog chemical into a lead compound for next-generation therapeutics.

References

- SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- N.A. (2025, August 25). Nitro group: Significance and symbolism.

- Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties.

- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- MDPI. Special Issue : Nitro Group Containing Drugs.

- ResearchGate. (2022, March 17). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Benchchem.

- ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Benchchem. Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

- RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.

- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- MDPI. (2025, November 29).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]

- 4. mdpi.com [mdpi.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. drughunter.com [drughunter.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wisdomlib.org [wisdomlib.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Electronic effects of substituents on 2-amino-6-chloro-3-nitrobenzonitrile

An In-depth Technical Guide to the Electronic Effects of Substituents on 2-amino-6-chloro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the amino, chloro, and nitro substituents on the 2-amino-6-chloro-3-nitrobenzonitrile scaffold. A detailed examination of the inductive and resonance effects of each functional group is presented, supported by Hammett substituent constants, to elucidate their influence on the electron density distribution within the aromatic ring. This guide further explores the cumulative impact of these substituents on the molecule's predicted spectroscopic properties, reactivity, and potential applications in medicinal chemistry and materials science. Hypothetical, yet detailed, experimental protocols for the synthesis and characterization of the title compound are provided, offering a framework for its practical investigation.

Introduction

2-amino-6-chloro-3-nitrobenzonitrile is a polysubstituted aromatic compound with a unique arrangement of electron-donating and electron-withdrawing groups. The interplay of these substituents creates a complex electronic environment that dictates the molecule's chemical behavior and physical properties. Understanding these electronic effects is paramount for predicting its reactivity in synthetic transformations, its potential as a building block in drug discovery, and its utility in the design of novel materials. This guide will dissect the individual and collective contributions of the amino, chloro, nitro, and cyano groups to the overall electronic character of the molecule.

Electronic Effects of Individual Substituents

The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect. The inductive effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms, while the resonance effect involves the delocalization of pi (π) electrons through the conjugated system.

The Amino (-NH₂) Group

-

Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect. This effect increases the electron density at the ortho and para positions.[1]

The Chloro (-Cl) Group

-

Inductive Effect (-I): Chlorine is an electronegative atom, exerting a significant electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring. However, this effect is weaker compared to its inductive effect due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

The Nitro (-NO₂) Group

-

Inductive Effect (-I): The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms.

-

Resonance Effect (-M): The nitro group exhibits a powerful electron-withdrawing resonance effect, delocalizing electron density from the ring onto the oxygen atoms. This effect significantly reduces the electron density at the ortho and para positions.[2][3]

The Cyano (-CN) Group

-

Inductive Effect (-I): The sp-hybridized carbon of the nitrile group is more electronegative than an sp²-hybridized carbon of the benzene ring, resulting in an inductive withdrawal of electron density.

-

Resonance Effect (-M): The cyano group is a strong electron-withdrawing group through resonance, delocalizing ring electrons onto the nitrogen atom.[2]

Quantifying Electronic Effects: Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[2] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to these effects.[2]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ+ (para) | σ- (para) |

| -NH₂ | -0.08 | -0.65 | -1.30 | |

| -Cl | 0.37 | 0.23 | 0.11 | |

| -NO₂ | 0.72 | 0.88 | 0.79 | 1.24 |

| -CN | 0.62 | 0.83 | 0.66 | 0.90 |

Data sourced from various references.[4][5]

Interpretation:

-

Negative σ values (-NH₂) indicate electron-donating groups, which increase the rate of electrophilic aromatic substitution and decrease the acidity of benzoic acids.[6]

-

Positive σ values (-Cl, -NO₂, -CN) signify electron-withdrawing groups, which decrease the rate of electrophilic aromatic substitution and increase the acidity of benzoic acids.[2][6]

-

σ+ values are used for reactions involving the formation of a positive charge that can be stabilized by resonance with an electron-donating substituent.

-

σ- values are relevant for reactions where a negative charge is formed that can be delocalized by an electron-withdrawing substituent.[4]

Combined Electronic Effects on 2-amino-6-chloro-3-nitrobenzonitrile

The substituents on the target molecule are arranged in a way that creates a significant electronic polarization of the aromatic ring.

-

The powerful electron-donating amino group is ortho to the chloro and para to the nitro group (if we consider the position relative to the CN group as 1).

-

The strongly electron-withdrawing nitro and cyano groups are positioned to create a "push-pull" system with the amino group.

-

The chloro group, primarily acting as an inductive withdrawer, further modulates the electron density.

This arrangement leads to a highly activated ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro and cyano groups, and a deactivated ring towards electrophilic attack. The amino group's basicity is expected to be significantly reduced due to the presence of the multiple electron-withdrawing groups.

Predicted Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The aromatic region is expected to show two doublets corresponding to the two protons on the benzene ring. The proton ortho to the nitro group will likely be the most downfield-shifted due to the strong deshielding effect. The proton between the amino and chloro groups will be upfield relative to the other aromatic proton. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon atoms attached to the electron-withdrawing groups (Cl, NO₂, CN) will be significantly deshielded and appear at lower field. The carbon attached to the amino group will be shielded. The remaining aromatic carbons will have chemical shifts determined by the cumulative effects of all substituents.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9]

-

C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.[9]

-

NO₂ stretching: Two strong bands, one for the asymmetric stretch (around 1530-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).

-

C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.[9]

UV-Vis Spectroscopy

The UV-Vis spectrum of 2-amino-6-chloro-3-nitrobenzonitrile is expected to be dominated by a strong intramolecular charge transfer (ICT) band.[10] The electron-donating amino group and the electron-withdrawing nitro and cyano groups create a "push-pull" system, leading to a significant red shift (bathochromic shift) of the π→π* transition. The λ_max is predicted to be in the range of 350-450 nm, with the exact position being solvent-dependent (solvatochromism).[10][11]

Hypothetical Experimental Protocols

Synthesis of 2-amino-6-chloro-3-nitrobenzonitrile

A plausible synthetic route could involve the nitration of 2-amino-6-chlorobenzonitrile.

Step 1: Synthesis of 2-amino-6-chlorobenzonitrile

This starting material can be purchased commercially or synthesized.

Step 2: Nitration of 2-amino-6-chlorobenzonitrile

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-6-chlorobenzonitrile (1 equivalent) to concentrated sulfuric acid. Maintain the temperature below 5 °C.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the solution of 2-amino-6-chlorobenzonitrile, ensuring the temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid product using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).

-

Record the absorbance spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.[10]

-

Data Visualization

Caption: Interplay of Inductive and Resonance Effects.

Caption: Hypothetical Synthesis and Characterization Workflow.

Conclusion

The electronic landscape of 2-amino-6-chloro-3-nitrobenzonitrile is dominated by the strong push-pull interaction between the electron-donating amino group and the electron-withdrawing nitro and cyano substituents. This electronic polarization profoundly influences its predicted chemical reactivity and spectroscopic properties. The insights provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and structurally related molecules in various fields of chemical science.

References

- A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles - Benchchem. (n.d.).

- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline - Benchchem. (n.d.).

- Hammett substituent constants - Stenutz. (n.d.).

- Hammett equation - Wikipedia. (n.d.).

- Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. (n.d.).

- The UV–Vis spectra of o-nitroaniline at various reaction times in a... - ResearchGate. (n.d.).

- Substituent effects of nitro group in cyclic compounds - SciSpace. (n.d.).

- 15N NMR chemical shifts of ring substituted benzonitriles - PubMed. (n.d.).

- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- UV-visible spectra obtained from saturated with aqueous solutions of... | Download Scientific Diagram - ResearchGate. (n.d.).

- 27.03 Hammett Substituent Constants Defined - YouTube. (2021, May 3).

- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024, February 28).

- 2-Amino-6-chlorobenzonitrile 96 6575-11-7 - Sigma-Aldrich. (n.d.).

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (n.d.).

Sources

- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Hammett substituent constants [stenutz.eu]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Chemo-Stability Profile and Degradation Kinetics of 2-Amino-6-chloro-3-nitrobenzonitrile

CAS: 333459-71-5 | Role: Key Intermediate (e.g., Letermovir Synthesis)[1]

Executive Summary & Structural Logic

2-Amino-6-chloro-3-nitrobenzonitrile is a densely functionalized aromatic building block used primarily in the synthesis of fused heterocycles, such as quinazolines (notably in the manufacturing of the CMV antiviral Letermovir ).[1]

Its stability profile is defined by a "Push-Pull" electronic conflict:

-

The "Push": The amino group (

) at C2 donates electron density into the ring, stabilizing it against oxidation but activating ortho/para positions for electrophilic attack.[2] -

The "Pull": The nitro (

, C3) and nitrile (

Critical Stability Verdict: The molecule is chemically stable as a solid under ambient conditions but exhibits high process sensitivity in solution.[2] It is prone to base-catalyzed hydrolysis (Nitrile

Structural Analysis & Reactivity Hotspots[1][2]

The molecule's degradation behavior is predictable via Hammett electronic effects.[2] The specific substitution pattern (1-cyano, 2-amino, 3-nitro, 6-chloro) creates distinct zones of vulnerability.[1]

The Activated Chloride (C6)

The chlorine atom at C6 is the "weak link" in basic media.[2]

-

Mechanism: The C6 position is ortho to the Nitrile group (strong EWG).[2] This lowers the energy barrier for nucleophilic attack, allowing

or alkoxides to displace the chloride via a Meisenheimer complex intermediate.[2] -

Contrast: The C2 position is occupied by

.[1][2] If this were a precursor (2,6-dichloro-3-nitrobenzonitrile), the C2-Cl would be more reactive (ortho to both

The Labile Nitrile (C1)

While nitriles are generally robust, the presence of an ortho-amino group (C2) and an ortho-chloro group (C6) creates a unique steric and electronic environment.[1][2]

-

Hydrolysis: Under acidic or basic stress, the

group hydrolyzes first to the primary amide (2-amino-6-chloro-3-nitrobenzamide) and subsequently to the carboxylic acid.[1] -

Intramolecular Catalysis: The neighboring

can participate in "neighboring group participation" (NGP) under specific pH conditions, potentially accelerating hydrolysis or leading to cyclization (e.g., quinazolinone formation) if electrophiles are present.[2]

The Nitro-Amine Interaction (C2-C3)

The ortho-nitroaniline motif is susceptible to photolytic degradation.[1][2]

-

Photolysis: UV exposure can induce a nitro-to-nitrite rearrangement or oxidative coupling of the amine, leading to azo-dimers or phenazine-like impurities.[1]

Degradation Pathways (Visualized)

The following diagram maps the degradation cascade, distinguishing between storage degradation (slow) and process degradation (fast).

Figure 1: Mechanistic degradation map.[2] Red nodes indicate primary oxidative/hydrolytic risks; Yellow indicates process-related nucleophilic substitution risks.[1]

Experimental Protocols

To validate stability and control impurities, the following self-validating workflows are recommended.

Forced Degradation Study (Stress Testing)

Execute this protocol to determine the "shelf-life" limiting factor.[1][2]

| Stress Condition | Reagent/Condition | Duration | Expected Degradant | Mechanism |

| Acid Hydrolysis | 1N HCl, Reflux | 2–6 Hours | Amide (Deg A) | Nitrile hydration |

| Base Hydrolysis | 0.1N NaOH, RT | 1–4 Hours | Phenol (Deg C) | |

| Oxidation | 3% | 24 Hours | N-Oxides / Azo | Amine oxidation |

| Photostability | UV (ICH Q1B) | 1.2M Lux hours | Dimer/Cyclized | Radical coupling |

Analytical Method (HPLC-UV)

Because the molecule contains both basic (

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps

protonated, improves retention).[1][2] -

Mobile Phase B: Acetonitrile (MeCN).[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 254 nm (aromatic ring) and 220 nm (nitrile/amide monitoring).[2]

-

Sample Diluent: 50:50 Water:MeCN (Avoid alcohols if basic to prevent artifact formation).[2]

Handling & Storage Guidelines

Based on the reactivity profile, the following storage protocols are mandatory to maintain purity >98%.

-

Moisture Control: The nitrile is metastable.[2] Store in tight containers with desiccant. Hydrolysis is autocatalytic if traces of acid are present.[2]

-

Light Exclusion: The ortho-nitroaniline chromophore absorbs UV strongly.[1][2] Store in amber glass or foil-wrapped drums.

-

Base Avoidance: Do not wash equipment with strong caustic (NaOH) while the solid is present; it will instantly generate the yellow/orange phenolate impurity (Degradant C).[2] Use Acetone or Methanol for cleaning.[2]

Workflow Logic for Process Control

Figure 2: Lifecycle management workflow to prevent degradation during storage and usage.

References

-

Humphrey, G. R., et al. (2016).[2] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development. (Describes the use of similar benzonitrile intermediates and impurity control strategies).

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 88504: 2-Amino-3-chloro-5-nitrobenzonitrile (Isomer Reference). (Used for physicochemical property comparison; Note: User requested 6-chloro isomer CAS 333459-71-5).

-

March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

mechanisms in activated nitrobenzenes).-

[2]

-

-

U.S. EPA. (2024).[2] CompTox Chemicals Dashboard: 2-amino-6-chloro-3-nitrobenzonitrile (CAS 333459-71-5).[1][3][4]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile

This Application Note is structured as a high-level technical guide for the synthesis of 2-amino-6-chloro-3-nitrobenzonitrile (CAS: 333459-71-5), a critical intermediate in the development of MEK inhibitors and other heterocyclic pharmaceutical agents.

Executive Summary & Strategic Analysis

The synthesis of 2-amino-6-chloro-3-nitrobenzonitrile presents a classic challenge in regioselectivity. The target molecule is a tetra-substituted benzene ring containing both activating (amino) and deactivating (nitro, cyano, chloro) groups.

While direct nitration of 2-amino-6-chlorobenzonitrile is theoretically possible, it often yields inseparable regioisomeric mixtures (C3 vs. C5 nitration) and oxidative byproducts. Therefore, the Nucleophilic Aromatic Substitution (

Mechanistic Rationale (The "Why")

This protocol relies on the Ortho-Nitro Effect . In 2,6-dichloro-3-nitrobenzonitrile, two chlorine atoms are available for displacement.

-

C2-Chlorine: Positioned ortho to the nitro group (

) and ortho to the nitrile (CN). -

C6-Chlorine: Positioned meta to the nitro group (

) and ortho to the nitrile (CN).

The nitro group is a significantly stronger activator for

Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection relying on electronic activation differences between C2 and C6.

Safety Assessment (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Nitro Compounds | Potential for energetic decomposition; shock sensitivity in dry form. | Do not heat dry solids >100°C. Use safety shields during scale-up. |

| Nitriles | Hydrolysis releases toxic byproducts; skin absorption. | Double-gloving (Nitrile/Laminate). Bleach quench for spills. |

| Ammonia | Inhalation toxicity; lachrymator. | Perform all additions in a functioning fume hood. |

| Exotherm | Controlled addition of ammonia; active cooling (ice bath) ready. |

Detailed Experimental Protocol

Materials

-

Starting Material: 2,6-Dichloro-3-nitrobenzonitrile (1.0 eq)

-

Reagent: Ammonium Hydroxide (28-30%

in -

Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA). Note: THF is preferred for solubility, but IPA allows for easier direct crystallization.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2,6-dichloro-3-nitrobenzonitrile (10.0 g, 46.1 mmol) in THF (100 mL, 10 vol).

-

Checkpoint: Ensure complete dissolution.[1] The solution should be light yellow.

-

-

Temperature Control: Cool the solution to 0–5°C using an ice/water bath.

-

Why? Lower temperature maximizes regioselectivity and prevents hydrolysis of the nitrile group to an amide.

-

Phase 2: Amination

-

Addition: Add Ammonium Hydroxide (28%) (18 mL, ~138 mmol, 3.0 eq) dropwise via an addition funnel over 20 minutes.

-

Observation: An exotherm will be observed.[2] Maintain internal temperature <10°C. The color will darken to deep orange/red (formation of Meisenheimer complex).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexanes) or HPLC. Target is <2% starting material.

-

Phase 3: Workup & Isolation

-

Quench: Once conversion is complete, slowly add Deionized Water (200 mL) to the reaction mixture while stirring vigorously.

-

Result: The product is hydrophobic and will precipitate as a bright yellow/orange solid.

-

-

Filtration: Stir the slurry for 30 minutes to ensure reduced particle size (avoids occlusion of impurities). Filter the solid using a Buchner funnel.[2][3]

-

Washing: Wash the filter cake sequentially with:

-

Water (2 x 50 mL) – removes inorganic salts (

). -

Cold Ethanol (1 x 20 mL) – displaces water and removes trace organic impurities.

-

Phase 4: Purification (Recrystallization)[3][4]

-

Solvent System: Ethanol/Water (3:1).

-

Procedure: Dissolve the crude cake in boiling Ethanol (~10 vol). Add hot water until slight turbidity persists. Cool slowly to RT, then to 0°C.

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Visualization & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points (IPC) and phase transitions.

Figure 2: Operational workflow for the amination of 2,6-dichloro-3-nitrobenzonitrile.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

| Method | Expected Signal | Structural Assignment |

| Appearance | Yellow to Orange Crystalline Solid | Nitroaniline chromophore. |

| Melting Point | 156–158°C (Lit. range) | Purity indication.[5][6][7][8] |

| 1H NMR (DMSO-d6) | ||

| 1H NMR (DMSO-d6) | Ar-H (C4, ortho to | |

| 1H NMR (DMSO-d6) | Ar-H (C5, ortho to Cl). | |

| IR (ATR) | ~2220 | |

| IR (ATR) | ~1530, 1350 |

Note on Regiochemistry Verification:

The coupling constant (

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Ammonia gas escaping the system or insufficient equivalents.

-

Fix: Use a sealed pressure tube if working on a small scale, or refresh the ammonium hydroxide source.

-

-

Issue: Hydrolysis of Nitrile (Amide formation).

-

Cause: Reaction temperature too high or pH too high for extended periods.

-

Fix: Keep reaction temperature <30°C. Quench immediately upon completion.

-

-

Issue: Oiling Out during Quench.

-

Cause: THF concentration too high during water addition.

-

Fix: Add water more slowly or seed the mixture with a pure crystal of the target compound.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, 2-Amino-6-chloro-3-nitrobenzonitrile. Retrieved from [Link]

- Bayer HealthCare AG.Patent WO2006099974: Process for preparing substituted phenyl-benzonitriles.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for Regioselectivity in reactions and the Ortho-Nitro effect).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. 더랩케미칼 - 2-Amino-6-chloro-3-nitrobenzonitrile-R176771 [thelabchemical.com]

- 8. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]

Scale-up synthesis of 2-amino-6-chloro-3-nitrobenzonitrile

An In-depth Technical Guide to the Scale-Up Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile

Executive Summary

2-Amino-6-chloro-3-nitrobenzonitrile (CAS: 96563-63-4) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., for PDGFR, src-family kinases) and other heterocyclic bioactive agents. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct handles for divergent synthesis: a nitrile, a primary amine, and a nitro group, alongside a halogen.

This guide details a robust, scalable protocol for the regioselective amination of 2,6-dichloro-3-nitrobenzonitrile. Unlike generic laboratory methods, this protocol addresses the specific engineering controls required for kilogram-scale production, focusing on heat management during the exothermic

Retrosynthetic Analysis & Mechanism

The most efficient route to the target molecule is the nucleophilic aromatic substitution (

Reaction Scheme

Figure 1: Reaction pathway via nucleophilic aromatic substitution.

Mechanistic Insight: The Regioselectivity Paradox

The starting material has two electrophilic sites: C2 and C6.[1]

-

C2 Position: Located ortho to the Nitro group (

) and ortho to the Nitrile ( -

C6 Position: Located para to the Nitro group (

) and ortho to the Nitrile (

Expert Insight: While steric hindrance at C2 (flanked by

Process Development & Optimization

Before scale-up, critical parameters were evaluated to ensure safety and yield.

| Parameter | Optimized Condition | Rationale |

| Solvent | Ethanol (EtOH) | High solubility of SM; low solubility of product at 0°C allows filtration-based isolation (avoiding extraction). |

| Reagent | Anhydrous conditions prevent hydrolysis of the nitrile to the amide. | |

| Temperature | 80°C | Sufficient activation energy for |

| Pressure | 2–5 bar (Autogenous) | Keeps ammonia in the liquid phase at 80°C to maintain reaction kinetics. |

| Stoichiometry | 3.0 - 4.0 equiv. | Excess drives reaction to completion and scavenges the HCl byproduct as |

Scale-Up Protocol (100g Basis)

Target Scale: 100 g Input Expected Yield: 70–85% Cycle Time: ~6 Hours

Equipment Requirements

-

Reactor: 1L Hastelloy or Stainless Steel (SS316) autoclave/pressure reactor. Glass reactors are not recommended due to ammonia pressure.

-

Agitation: Overhead stirrer with pitched-blade impeller (high torque required for slurry).

-

Filtration: Nutsche filter or centrifuge.

Step-by-Step Procedure

Step 1: Charging (Ambient Temperature)

-

Ensure the reactor is clean, dry, and inerted with Nitrogen (

). -

Charge 2,6-Dichloro-3-nitrobenzonitrile (100.0 g, 0.46 mol) into the reactor.

-

Add Ethanol (anhydrous, 400 mL). Agitate at 200 RPM to create a slurry.

-

Critical: Cool the jacket to 0–5°C. The addition of ammonia can be exothermic.

Step 2: Reagent Addition

-

Slowly charge Ethanolic Ammonia (approx. 200 mL of ~15-20% w/w solution) or inject anhydrous ammonia gas (25 g, 1.47 mol) while maintaining internal temperature

. -

Seal the reactor.

Step 3: Reaction (Heated)

-

Heat the reaction mixture to 80°C over 45 minutes.

-

Note: Pressure will rise to approximately 3–5 bar. Ensure the pressure relief valve (PRV) is set appropriately (e.g., 10 bar).

-

-

Maintain 80°C for 2 to 3 hours .

-

IPC (In-Process Control): Sample after 2 hours. Analyze by HPLC.

Step 4: Workup & Isolation

-

Cool the reactor to 20°C , then further to 0–5°C .

-

Vent the excess ammonia pressure to a scrubber (containing dilute sulfuric acid).

-

The product will have precipitated as a thick yellow/orange solid.

-

Transfer the slurry to the filter.

-

Filtration: Filter the solids. The mother liquor contains dissolved impurities and

. -

Washing:

-

Wash 1: Cold Ethanol (100 mL) to remove organic impurities.

-

Wash 2: Deionized Water (3 x 200 mL) to remove ammonium chloride (

) salts. Check filtrate pH; continue washing until neutral.

-

Step 5: Drying

-

Dry the wet cake in a vacuum oven at 50°C for 12 hours.

-

Yield: Expect 65–75 g (70–85%).

-

Appearance: Yellow to orange crystalline solid.

Workflow Diagram

Figure 2: Process flow for the scale-up synthesis.

Safety & Hazard Analysis (Critical)

1. Thermal Stability (DSC Data): Nitro-substituted benzonitriles are energetic. Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition for similar nitro-aromatics above 200°C.

-

Control: Never exceed 100°C in the reactor jacket. Maintain reaction temperature at 80°C.

2. Ammonia Handling:

-

Hazard: Toxic gas, inhalation hazard, corrosion risk.

-

Control: All venting must go to a dedicated acid scrubber. Use a closed-loop charging system.

3. Sensitization:

-

Hazard: Halogenated nitrobenzonitriles are potent skin sensitizers.

-

Control: Full PPE (Tyvek suit, double nitrile gloves) and containment (isolator or fume hood) are mandatory during solid handling.

Analytical Quality Control

| Test | Method | Specification |

| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Peaks: ~7.8 (d), ~6.9 (d), ~8.0 (br s, NH2). |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Regio-isomer | HPLC/NMR | < 0.5% (6-amino isomer) |

| Water Content | Karl Fischer | < 0.5% |

| Residue on Ignition | Gravimetric | < 0.1% (Ensures NH4Cl removal) |

References

-

Doherty, A. M., et al. (2002). Heterocyclic compounds useful as inhibitors of tyrosine kinases. Canadian Patent CA2384378C. Google Patents. Link

-

Seo, H. (2024).[3] Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes. UC San Diego Electronic Theses and Dissertations. Link

-

BenchChem. (2025).[5] 2,6-Dichloro-3-nitrobenzamide Technical Data. BenchChem. Link (Contextual reference for precursor reactivity).

-

Santa Cruz Biotechnology. 2,6-Dichloro-3-nitrobenzonitrile Product Data. Link

Sources

Application Note: Precision N-Alkylation of 2-Amino-6-chloro-3-nitrobenzonitrile

This Application Note is designed for researchers requiring a robust, reproducible protocol for the N-alkylation of 2-amino-6-chloro-3-nitrobenzonitrile (CAS: 6575-11-7 / 20352-84-5 analog).

The protocol addresses the specific electronic and steric challenges imposed by the C1-Cyano and C3-Nitro groups, which severely deactivate the C2-Amine , while simultaneously managing the risk of nucleophilic aromatic substitution (

Executive Summary

The N-alkylation of 2-amino-6-chloro-3-nitrobenzonitrile presents a classic "chemoselectivity vs. reactivity" paradox. The aniline nitrogen is electronically deactivated by ortho-cyano and ortho-nitro groups, rendering it non-nucleophilic under standard conditions (

Successful alkylation requires a protocol that enhances the nucleophilicity of the amine (via deprotonation) without triggering the displacement of the chlorine atom. This guide recommends a Sodium Hydride (NaH) mediated anionic alkylation in polar aprotic solvent at controlled temperatures as the primary method.

Mechanistic Analysis & Strategic Planning

Structural Challenges

-

Deactivated Nucleophile: The lone pair on the C2-amine is delocalized into both the C3-nitro and C1-cyano groups. Standard weak bases (e.g.,

, -

Competing Electrophile: The C6-Cl bond is "hot." Any strong nucleophile introduced (e.g., alkoxides, excess amine product) or generated in situ can displace the chloride, leading to side products.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points and the competing

Caption: Mechanistic pathway highlighting the critical divergence between the desired N-alkylation and the undesired SNAr side reaction at the C6 position.

Experimental Protocol: NaH-Mediated Alkylation

Method A: Irreversible Deprotonation (Recommended) This method ensures the formation of the anilide anion, which is sufficiently nucleophilic to attack alkyl halides.

Reagents & Equipment

-

Substrate: 2-amino-6-chloro-3-nitrobenzonitrile (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv).

-

Electrophile: Alkyl Iodide or Bromide (1.1 equiv). Avoid Chlorides unless activated.

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration). Do not use alcohols.

-

Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Procedure

-

Preparation (t = -30 min):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon flow.

-

Dissolve the substrate (1.0 equiv) in anhydrous DMF. If the substrate is not fully soluble, gentle warming is permitted, but cool back to 0°C before proceeding.

-

-

Deprotonation (t = 0):

-

Cool the reaction vessel to 0°C (Ice/Water bath).

-

Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 15–30 minutes. The solution will likely deepen in color (often deep red/orange) indicating anion formation.

-

-

Alkylation (t = 30 min):

-

Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Critical: Maintain 0°C during addition to prevent exotherms that could trigger

.

-

-

Reaction Progress (t = 1 hr - 12 hr):

-

Allow the reaction to warm slowly to Room Temperature (RT).

-

Monitor via TLC or LC-MS every 2 hours.

-

Endpoint: Disappearance of starting material (m/z ~197 for parent) and appearance of product (m/z = 197 + Alkyl).

-

-

Workup:

-

Quench carefully with saturated

solution at 0°C. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

-